molecular formula C11H8ClNO2 B2734467 2-Chloro-8-methylquinoline-7-carboxylic acid CAS No. 1820665-85-7

2-Chloro-8-methylquinoline-7-carboxylic acid

Cat. No. B2734467
CAS RN: 1820665-85-7
M. Wt: 221.64
InChI Key: VNZOKDNUYSUUPN-UHFFFAOYSA-N
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Description

“2-Chloro-8-methylquinoline-7-carboxylic acid” is a compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .


Synthesis Analysis

Quinoline and its derivatives can be synthesized using various protocols reported in the literature, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “2-Chloro-8-methylquinoline-7-carboxylic acid” consists of a benzene ring fused with a pyridine moiety . The compound contains a chlorine atom, a methyl group, and a carboxylic acid group attached to the quinoline core .


Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives depend on the substitution on the heterocyclic pyridine ring . Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Scientific Research Applications

Medicinal Chemistry

Quinoline and its analogues, including 2-Chloro-8-methylquinoline-7-carboxylic acid, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with many articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

Drug Discovery

Quinoline is a vital scaffold for leads in drug discovery . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Antimicrobial Activity

Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

Anticancer Activity

Quinoline derivatives are known to exhibit anticancer activity . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .

Antimalarial Activity

Quinoline derivatives, including 2-Chloro-8-methylquinoline-7-carboxylic acid, are known to exhibit antimalarial activity . They are used extensively in the treatment of malaria .

COX-2 Inhibitory Potency

Substituents on the C-7 and C-8 quinoline ring, such as in 2-Chloro-8-methylquinoline-7-carboxylic acid, have been shown to increase COX-2 inhibitory potency and selectivity .

properties

IUPAC Name

2-chloro-8-methylquinoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-6-8(11(14)15)4-2-7-3-5-9(12)13-10(6)7/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZOKDNUYSUUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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